molecular formula C8H2Cl4N2 B11716306 2,4,5,6-Tetrachloroquinazoline

2,4,5,6-Tetrachloroquinazoline

Cat. No.: B11716306
M. Wt: 267.9 g/mol
InChI Key: CMLGOEFHHQZZQS-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrachloroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of four chlorine atoms at positions 2, 4, 5, and 6 of the quinazoline ring makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrachloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of quinazoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6-Tetrachloroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated quinazoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

  • Substituted quinazolines with various functional groups.
  • Quinazoline N-oxides.
  • Dechlorinated quinazoline derivatives.

Scientific Research Applications

2,4,5,6-Tetrachloroquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrachloroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    2,4,6-Trichloroquinazoline: Lacks one chlorine atom compared to 2,4,5,6-Tetrachloroquinazoline.

    2,4,5-Trichloroquinazoline: Lacks one chlorine atom at position 6.

    2,4-Dichloroquinazoline: Lacks two chlorine atoms at positions 5 and 6.

Uniqueness: this compound is unique due to the presence of four chlorine atoms, which imparts distinct chemical reactivity and biological activity. The additional chlorine atoms can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions.

Properties

Molecular Formula

C8H2Cl4N2

Molecular Weight

267.9 g/mol

IUPAC Name

2,4,5,6-tetrachloroquinazoline

InChI

InChI=1S/C8H2Cl4N2/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H

InChI Key

CMLGOEFHHQZZQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(N=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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